5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound with the molecular formula C10H8N4O. It is part of the triazolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the reaction of 4-pyridinecarboxaldehyde with 5-methyl-1H-1,2,4-triazole-3-amine under specific conditions. One common method involves using microwave irradiation to facilitate the reaction in dry toluene at 140°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research has shown its potential in developing anticancer drugs and cardiovascular vasodilators.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a cyclic adenosine monophosphate (cAMP) phosphodiesterase inhibitor, which plays a role in cardiovascular vasodilation . Additionally, its binding to HIV TAR RNA has been investigated for its potential antiviral activity .
Comparison with Similar Compounds
5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unique due to its specific structure and biological activities. Similar compounds include:
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
These compounds share structural similarities but differ in their specific functional groups and biological activities, making this compound distinct in its applications and effects.
Biological Activity
5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological activity, including its mechanism of action, therapeutic applications, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C10H8N4O. It belongs to the triazolopyrimidine family, which is known for various pharmacological effects. The compound's structure features a triazole ring fused with a pyrimidine system and a pyridine substituent, contributing to its unique biological properties.
Research indicates that this compound functions primarily as a phosphodiesterase inhibitor , specifically targeting cyclic adenosine monophosphate (cAMP) pathways. This inhibition leads to increased levels of cAMP within cells, which can result in various physiological effects such as vasodilation and modulation of inflammatory responses .
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
- Antiviral Activity : Studies have shown that derivatives of triazolopyrimidines exhibit antiviral properties against various viruses, including influenza. For instance, compounds structurally related to this compound have been tested for their ability to inhibit viral polymerases and disrupt protein-protein interactions essential for viral replication .
- Anticancer Potential : The compound has been investigated for its potential in cancer therapy. Its mechanism as a phosphodiesterase inhibitor suggests it may play a role in inhibiting tumor growth by modulating cAMP levels and affecting cell signaling pathways involved in proliferation and apoptosis .
- Cardiovascular Effects : Due to its action on cAMP pathways, this compound may also serve as a vasodilator. Studies have indicated that similar compounds can help manage cardiovascular conditions by relaxing blood vessels and improving blood flow .
Comparative Analysis with Similar Compounds
A comparison with other triazolo derivatives highlights the unique properties of this compound.
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
This compound | Structure | Antiviral, Anticancer | Phosphodiesterase inhibitor |
6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene | Structure | Anticancer | Different mechanism |
7-Hydroxy-5-methyl-1,3,4-triazaindolizine | Structure | Antibacterial | Less potent than triazolo derivative |
Case Studies
Several case studies illustrate the efficacy of this compound:
- Influenza Inhibition : In vitro studies demonstrated that derivatives showed effective inhibition of influenza virus replication by disrupting essential protein interactions within the viral polymerase complex. The IC50 values ranged from 5 to 14 μM against various strains without significant cytotoxicity at higher concentrations (up to 250 μM) .
- Cancer Cell Lines : Research involving cancer cell lines indicated that the compound could induce apoptosis in specific types of cancer cells through cAMP-mediated pathways. The results showed a dose-dependent response with significant cell viability reduction at concentrations above 10 μM .
Properties
IUPAC Name |
5-methyl-2-pyridin-4-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c1-7-6-9(17)16-11(13-7)14-10(15-16)8-2-4-12-5-3-8/h2-6H,1H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGKSJAAJWFVLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.